molecular formula C8H6BrFO2 B1343119 3-(Bromomethyl)-4-fluorobenzoic acid CAS No. 89540-20-5

3-(Bromomethyl)-4-fluorobenzoic acid

Cat. No. B1343119
CAS RN: 89540-20-5
M. Wt: 233.03 g/mol
InChI Key: UHKFCEMXGKVBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-4-fluorobenzoic acid is a compound that is not directly discussed in the provided papers, but its structural relatives and synthesis methods are mentioned. The compound is likely to be of interest due to its potential applications in various fields such as pharmaceuticals, material science, and as a precursor for radioligands in PET imaging .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can provide insights into potential methods for synthesizing 3-(Bromomethyl)-4-fluorobenzoic acid. For instance, the synthesis of 3-bromo-2-fluorobenzoic acid was achieved with an overall yield of 38% using bromination, hydrolysis, diazotization, and deamination starting from 2-amino-6-fluorobenzonitrile . This method could potentially be adapted for the synthesis of 3-(Bromomethyl)-4-fluorobenzoic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 3-(Bromomethyl)-4-fluorobenzoic acid is not directly analyzed in the papers, the structure of similar compounds has been studied. For example, solvatomorphism in 3-fluorobenzoylaminophenyl 3-fluorobenzoate was investigated, revealing the importance of strong hydrogen bonds and weak intermolecular interactions involving disordered fluorine . These findings suggest that 3-(Bromomethyl)-4-fluorobenzoic acid may also exhibit interesting supramolecular characteristics due to the presence of fluorine and the potential for hydrogen bonding.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3-(Bromomethyl)-4-fluorobenzoic acid, but they do discuss reactions of structurally related compounds. For example, the stability-indicating HPLC-UV method for the determination of 4-bromomethyl-3-nitrobenzoic acid showed that the compound is labile under acid and alkaline conditions, forming a major degradation product . This suggests that 3-(Bromomethyl)-4-fluorobenzoic acid may also be sensitive to hydrolytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Bromomethyl)-4-fluorobenzoic acid can be inferred from related compounds. For instance, the use of 3-(4-bromobenzoyl)-2-quinolinecarboxaldehyde as a fluorogenic derivatization reagent for amino acids and catecholamines indicates that brominated aromatic compounds can be highly reactive and useful in analytical chemistry . Additionally, the development of a highly sensitive fluorogenic reagent for carboxylic acids suggests that the bromomethyl group in 3-(Bromomethyl)-4-fluorobenzoic acid could confer similar reactivity .

Scientific Research Applications

Organolithium Reagents

  • Reactions with 2-Halobenzoic Acids : The study by Gohier, Castanet, and Mortier (2003) explores the reactions of organolithium reagents with unprotected 2-halobenzoic acids. It reveals selective lithiation adjacent to the carboxylate in 2-chloro/bromobenzoic acids, forming dianions that can be trapped or isomerized, leading to various chemical pathways (Gohier, Castanet, & Mortier, 2003).

Fluorobenzoate Biodegradation

  • Anaerobic Transformation of Phenol : Research by Genthner, Townsend, and Chapman (1989) uses fluorophenols to study the anaerobic transformation of phenol to benzoate, demonstrating how the position of the fluorine atom impacts the transformation process and the accumulation of fluorobenzoic acids (Genthner, Townsend, & Chapman, 1989).
  • Biodegradation by Sphingomonas sp. HB-1 : Boersma et al. (2004) describe the biodegradation of 3-fluorobenzoate by Sphingomonas sp. HB-1, providing insights into the catabolic pathway and the formation of various fluorinated compounds, which is significant for understanding environmental breakdown processes (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Synthesis and Chemical Properties

  • Synthesis of 3-Bromo-2-fluorobenzoic Acid : A study by Zhou Peng-peng (2013) details the synthesis of 3-bromo-2-fluorobenzoic acid, showcasing methods that can potentially be applied to 3-(bromomethyl)-4-fluorobenzoic acid synthesis (Zhou Peng-peng, 2013).
  • Luminescent Properties in Lanthanide Complexes : Monteiro et al. (2015) explore how 4-fluorobenzoate ligands affect the luminescent and structural properties of lanthanide complexes, which may be relevant to the structural analysis and functional properties of similar compounds (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).

Environmental Impact and Applications

  • **Highly Weathered Soil and Groundwater Systems**: Seaman's (1998) research investigates the transport properties of fluorobenzoate compounds in highly weathered soils, which could provide insights into the environmental behavior of related compounds like 3-(bromomethyl)-4-fluorobenzoic acid (Seaman, 1998).

Biological Activity and Medical Applications

  • Antibacterial Activity of Cd(II) Complexes : Sertçelik and Durman (2020) synthesize new complexes of Cd(II) with 3-/4-fluorobenzoates and study their antibacterial resistance, which may guide similar investigations in complexes involving 3-(bromomethyl)-4-fluorobenzoic acid (Sertçelik & Durman, 2020).

Fluorogenic Applications in HPLC

  • Fluorogenic Reagent for Carboxylic Acid : Yamaguchi et al. (1985) describe a fluorogenic reagent for carboxylic acids in high-performance liquid chromatography, providing a basis for understanding the potential use of 3-(bromomethyl)-4-fluorobenzoic acid in analytical chemistry (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985).

Safety and Hazards

The safety data sheets for related compounds, methyl 4-(bromomethyl)benzoate and methyl 3-(bromomethyl)benzoate, indicate that these compounds are harmful if swallowed, cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is reasonable to assume that 3-(Bromomethyl)-4-fluorobenzoic acid might have similar hazards.

properties

IUPAC Name

3-(bromomethyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKFCEMXGKVBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603754
Record name 3-(Bromomethyl)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-4-fluorobenzoic acid

CAS RN

89540-20-5
Record name 3-(Bromomethyl)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bromomethyl)-4-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Bromomethyl)-4-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-(Bromomethyl)-4-fluorobenzoic acid
Reactant of Route 4
3-(Bromomethyl)-4-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-(Bromomethyl)-4-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(Bromomethyl)-4-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.